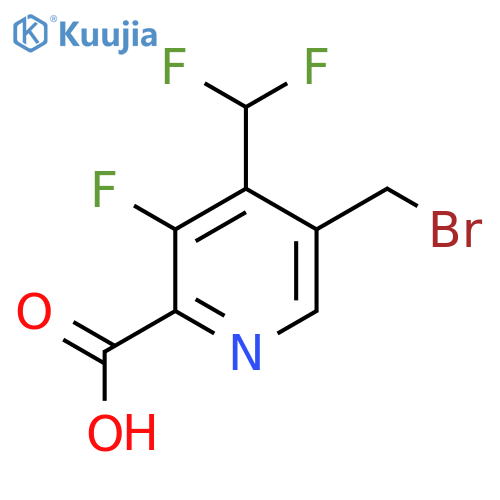Cas no 1804373-90-7 (5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid)

1804373-90-7 structure
商品名:5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid
CAS番号:1804373-90-7
MF:C8H5BrF3NO2
メガワット:284.030011892319
CID:4884607
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid
-
- インチ: 1S/C8H5BrF3NO2/c9-1-3-2-13-6(8(14)15)5(10)4(3)7(11)12/h2,7H,1H2,(H,14,15)
- InChIKey: HIUYHNSDZILPAP-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CN=C(C(=O)O)C(=C1C(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 50.2
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029033035-500mg |
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |
1804373-90-7 | 95% | 500mg |
$1,685.00 | 2022-04-02 | |
| Alichem | A029033035-1g |
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |
1804373-90-7 | 95% | 1g |
$2,923.95 | 2022-04-02 | |
| Alichem | A029033035-250mg |
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |
1804373-90-7 | 95% | 250mg |
$950.60 | 2022-04-02 |
5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
1804373-90-7 (5-(Bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid) 関連製品
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
